

The Role of FAP-IN-2 in Cancer-Associated Fibroblasts: A Technical Guide

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Compound of Interest

Compound Name: *Fap-IN-2*

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Abstract

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a critical regulator of the tumor microenvironment. Its enzymatic activity and signaling functions contribute to tumor progression, invasion, and immunosuppression, making it a compelling target for cancer therapy. **FAP-IN-2**, a small molecule inhibitor of FAP, represents a promising therapeutic agent. This technical guide provides an in-depth overview of the role of FAP in CAFs, the mechanism of action of FAP inhibitors like **FAP-IN-2**, and detailed experimental protocols for their evaluation.

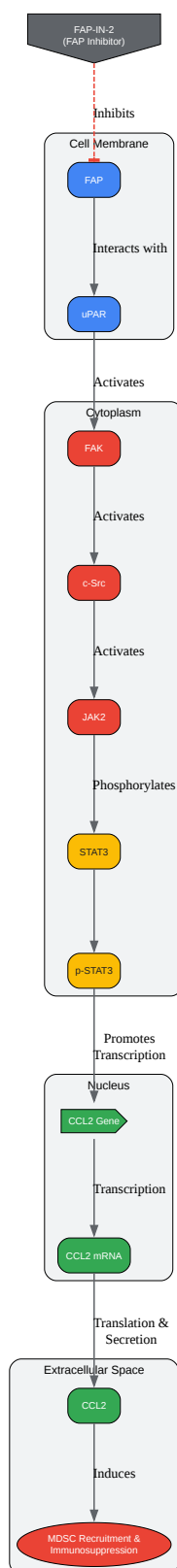
Introduction: Fibroblast Activation Protein in the Tumor Microenvironment

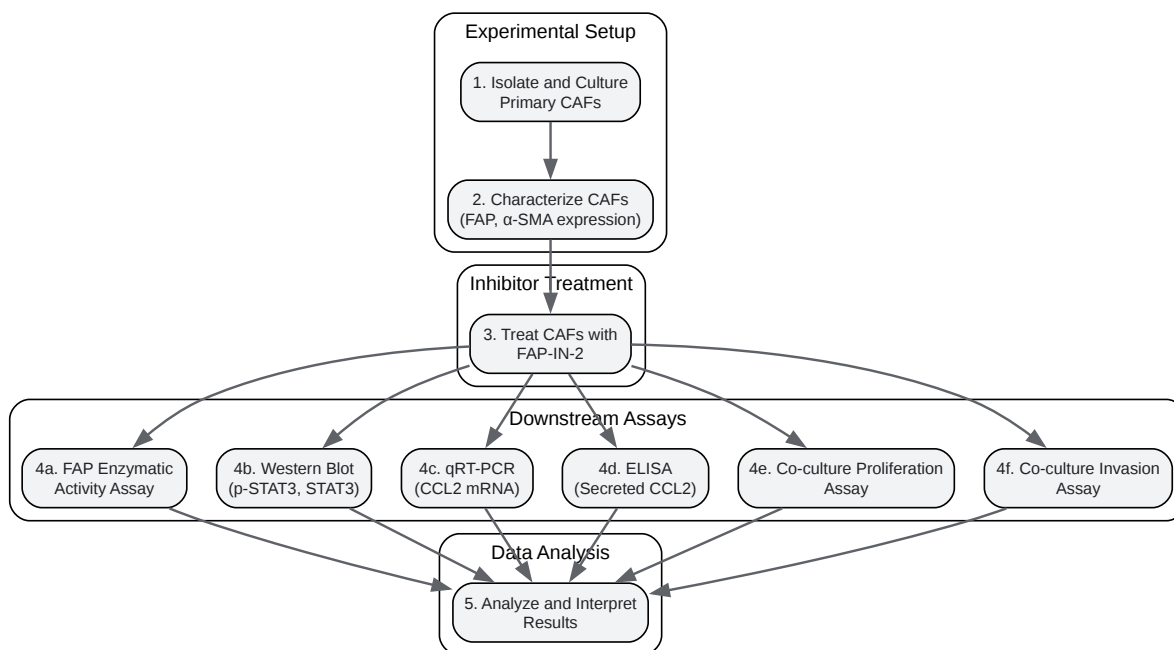
Cancer-associated fibroblasts are a major component of the tumor stroma and play a pivotal role in cancer progression.[1][2] One of the key markers and functional mediators of the pro-tumorigenic activity of CAFs is the Fibroblast Activation Protein (FAP).[3] FAP is a type II transmembrane serine protease that is overexpressed in the stroma of over 90% of epithelial cancers, while its expression in normal adult tissues is minimal.[4][5] This differential expression makes FAP an attractive target for diagnostic and therapeutic interventions.

The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase/collagenase activities, contributes to the remodeling of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[1][4] Beyond its enzymatic functions, FAP also modulates the tumor microenvironment through complex signaling pathways, leading to an immunosuppressive milieu that protects tumor cells from immune surveillance.

FAP-Mediated Signaling in Cancer-Associated Fibroblasts

Recent research has elucidated a key signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive effects in CAFs. This pathway involves the interaction of FAP with the urokinase-type plasminogen activator receptor (uPAR), leading to the activation of a downstream signaling cascade that culminates in the production of the chemokine CCL2.





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